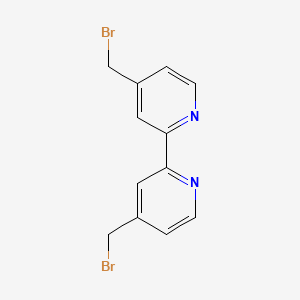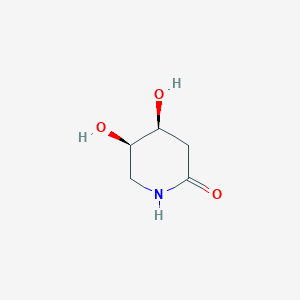![molecular formula C19H21FN2O2S B2742102 N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide CAS No. 629605-86-3](/img/structure/B2742102.png)
N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -SO2NH2. Sulfonamides are known for their use in medicine, particularly as antibiotics .
Molecular Structure Analysis
The compound contains a sulfonamide group, a fluorophenyl group, and a piperidine ring. These functional groups could influence the compound’s reactivity and properties. For example, the fluorine atom on the phenyl ring could enhance the compound’s metabolic stability .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For instance, the presence of a fluorine atom could increase the compound’s stability and lipophilicity .Applications De Recherche Scientifique
Corrosion Inhibition
Piperidine derivatives, closely related to the queried compound, have been investigated for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were utilized to understand their efficiency, providing insights into their potential applications in protecting metals from corrosion in industrial settings (Kaya et al., 2016).
Pharmaceutical Research
Sulfonamide derivatives have been explored for their pharmacological potential. For example, certain sulfonamide compounds have been evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their relevance in developing new treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002). Another area of interest includes their use as membrane-bound phospholipase A2 inhibitors, showcasing their potential in reducing myocardial infarction size (Oinuma et al., 1991).
Organic Synthesis and Chemical Research
N-Fluorobenzenesulfonimide and its derivatives have been employed as oxidants in novel organic synthesis processes, such as the N-demethylation of amides (Yi et al., 2020) and the electrophilic fluorination of organic compounds (Wang et al., 2014). These studies demonstrate the compound's utility in enhancing reaction selectivity and yield, important for developing novel pharmaceuticals and materials.
Material Science
Sulfonamide derivatives have been characterized for their structural properties, as seen in studies involving single-crystal X-ray and solid-state NMR characterization. These investigations provide essential data for understanding compound behavior in solid forms, potentially useful in designing new materials with desired physical and chemical properties (Pawlak et al., 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2S/c1-15-5-11-18(12-6-15)25(23,24)21-19(22-13-3-2-4-14-22)16-7-9-17(20)10-8-16/h5-12H,2-4,13-14H2,1H3/b21-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHAGJBAMIJEIH-VZCXRCSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride](/img/structure/B2742019.png)
![Methyl 1-[(cyclopentylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B2742023.png)
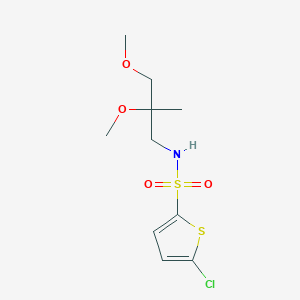
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2742027.png)
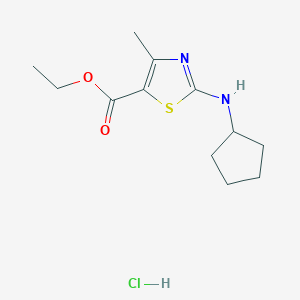
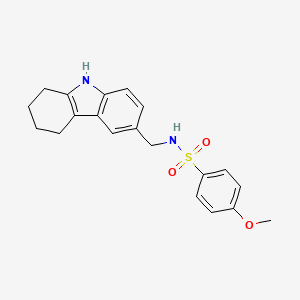
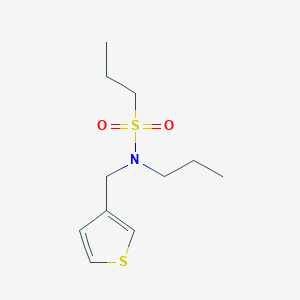
![[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride](/img/structure/B2742031.png)

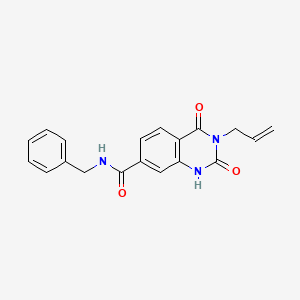
![ethyl 4-{[(2Z)-3-carbamoyl-6-chloro-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2742037.png)
![N-(2-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2742038.png)
